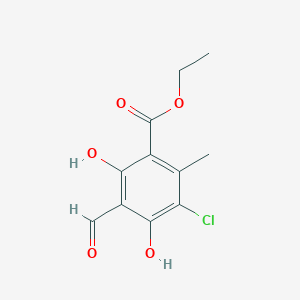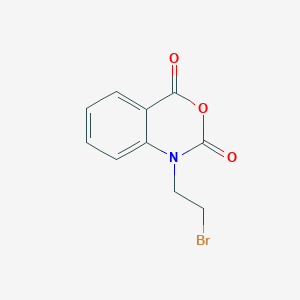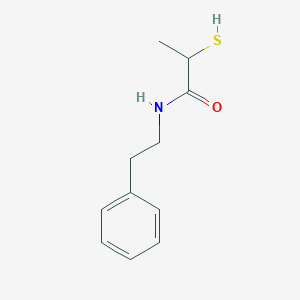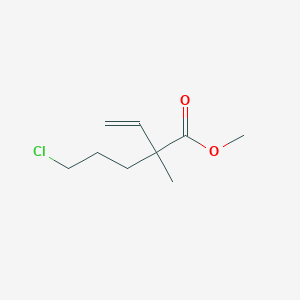![molecular formula C11H12N4O4S B14618281 1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine CAS No. 59761-13-6](/img/structure/B14618281.png)
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine is a complex organic compound characterized by the presence of a nitro group, a sulfanyl group, and an imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine typically involves multi-step organic reactions. One common method includes the nitration of an aromatic precursor followed by the introduction of the sulfanyl group and subsequent cyclization to form the imidazolidine ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine: Similar structure but with a different position of the nitro group.
1-Methyl-2-{nitro[(2-nitrophenyl)sulfanyl]methylidene}imidazolidine: Another positional isomer with the nitro group in the ortho position.
Uniqueness
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine is unique due to the specific positioning of the nitro and sulfanyl groups, which can influence its reactivity and biological activity. The presence of the imidazolidine ring also adds to its distinct chemical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
59761-13-6 |
|---|---|
Molekularformel |
C11H12N4O4S |
Molekulargewicht |
296.30 g/mol |
IUPAC-Name |
1-methyl-2-[nitro-(3-nitrophenyl)sulfanylmethylidene]imidazolidine |
InChI |
InChI=1S/C11H12N4O4S/c1-13-6-5-12-10(13)11(15(18)19)20-9-4-2-3-8(7-9)14(16)17/h2-4,7,12H,5-6H2,1H3 |
InChI-Schlüssel |
DFJPTWMSQCKAKC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCNC1=C([N+](=O)[O-])SC2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


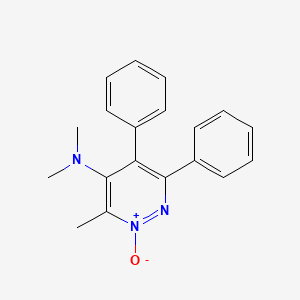
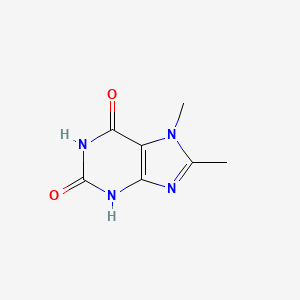
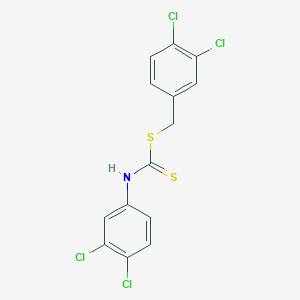
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)
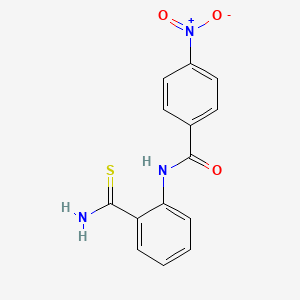
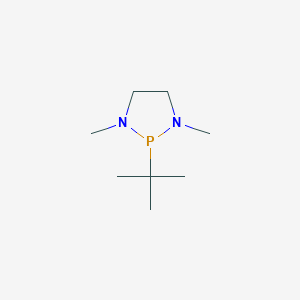
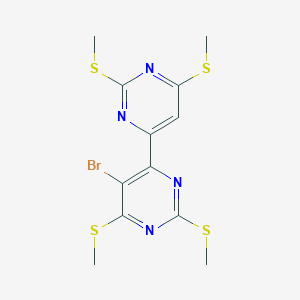
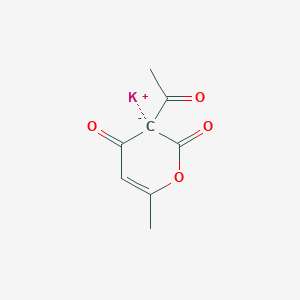
![6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14618256.png)
